3-[(4,6-dimethylpyrimidin-2-yl)oxy]-N,N-dimethylpiperidine-1-sulfonamide
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Overview
Description
3-((4,6-Dimethylpyrimidin-2-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide is a chemical compound with a complex structure that includes a pyrimidine ring, a piperidine ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4,6-dimethylpyrimidin-2-yl)oxy]-N,N-dimethylpiperidine-1-sulfonamide typically involves multiple steps, starting with the preparation of the pyrimidine ring. One common method involves the reaction of aniline derivatives with aryl ketones and DMSO, promoted by potassium persulfate (K₂S₂O₈), to form the pyrimidine ring . The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors. The final step involves the sulfonation of the piperidine ring with sulfonyl chloride to introduce the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-((4,6-Dimethylpyrimidin-2-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
3-((4,6-Dimethylpyrimidin-2-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving enzyme dysregulation.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[(4,6-dimethylpyrimidin-2-yl)oxy]-N,N-dimethylpiperidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell growth or the modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
(S)-2-((4,6-Dimethylpyrimidin-2-yl)oxy)-3-methoxy-3,3-diphenylpropanoic acid: A compound with a similar pyrimidine ring but different functional groups.
3-{(E)-[(4,6-Dimethylpyrimidin-2-yl)imino]methyl}naphthalen-2-ol: Another compound with a pyrimidine ring, used in antimicrobial research.
Uniqueness
3-((4,6-Dimethylpyrimidin-2-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide is unique due to its combination of a pyrimidine ring, a piperidine ring, and a sulfonamide group. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-(4,6-dimethylpyrimidin-2-yl)oxy-N,N-dimethylpiperidine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O3S/c1-10-8-11(2)15-13(14-10)20-12-6-5-7-17(9-12)21(18,19)16(3)4/h8,12H,5-7,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHOTAXOPNFJKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCCN(C2)S(=O)(=O)N(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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